(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid, also known by its CAS number 122996-47-8, is a synthetic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The molecular formula for this compound is C₁₈H₃₁N₃O₅, with a molecular weight of approximately 409.47 g/mol .
This compound is primarily sourced from synthetic pathways in organic chemistry, particularly in the context of peptide synthesis and drug development. It falls under the classification of amino acid derivatives, which are compounds derived from amino acids through various modifications. These derivatives often exhibit enhanced biological activity and are utilized in pharmaceutical applications.
The synthesis of (4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid typically involves several key steps:
Technical details regarding yields and reaction conditions can vary based on specific methodologies employed in the laboratory .
The molecular structure of (4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid features a chiral center at the 4th and 5th carbon positions, contributing to its stereochemistry. The structure can be represented as follows:
The compound's stereochemistry plays a critical role in its biological activity and interactions with biological systems .
(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid can participate in various chemical reactions typical for amino acids and their derivatives:
These reactions are significant for understanding how this compound can be utilized in synthesizing peptides or other biologically active molecules .
The mechanism of action for (4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid primarily revolves around its role as a building block in peptide synthesis. When incorporated into peptides, it can influence:
Data on specific interactions with biological targets would require empirical studies typically conducted in pharmaceutical research .
The physical and chemical properties of (4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid has several scientific uses:
The versatility of this compound makes it valuable in both academic research and industrial applications within biochemistry and pharmacology .
The stereoselective construction of the C4 and C5 chiral centers in (4R,5S)-4-Fmoc-amino-5-methylheptanoic acid represents a significant synthetic challenge due to the syn relationship between the amino and alkyl substituents. Modern approaches employ N-heterocyclic carbene (NHC) catalysis to establish these contiguous stereocenters with high fidelity. The process utilizes chiral triazolium salts as NHC precursors (15 mol% loading) in conjunction with Lewis acid co-catalysts (e.g., Sc(OTf)₃) and stoichiometric oxidants (3,3',5,5'-tetra-tert-butyldiphenylquinone) to generate acyl azolium intermediates that control facial selectivity [2].
Optimization studies reveal that solvent polarity dramatically impacts enantiocontrol, with tetrahydrofuran providing superior results (97% ee) compared to acetonitrile (70% ee) or toluene (75% ee). The stereochemical outcome is further governed by the N-aryl substituent on the triazolium precatalyst, where N-phenyl derivatives outperform N-mesityl or perfluorophenyl analogues. Kinetic resolution occurs during the annulation, with the (5S) configuration preferentially formed through a transition state involving π-π stacking between the indolylnaphthalene system and the acyl azolium intermediate [2].
Table 1: Enantioselectivity Optimization for Chiral Center Formation
NHC Precursor | Base | Solvent | Temperature (°C) | ee (%) |
---|---|---|---|---|
A (N-Mesityl) | DMAP | THF | 20 | 59 |
D (N-Phenyl) | DMAP | THF | 20 | 90 |
D (N-Phenyl) | DMAP | Toluene | 20 | 75 |
D (N-Phenyl) | DMAP | DCE | 20 | 87 |
D (N-Phenyl) | K₂CO₃ | THF | 20 | 64 |
The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a critical protecting moiety for the C4 amino group, providing both steric shielding and orthogonal deprotection characteristics. Installation typically occurs via carbamate formation between the amine and Fmoc-Cl (fluorenylmethyl chloroformate) in biphasic systems (dichloromethane/water) with sodium bicarbonate as base, achieving >95% yields under optimized conditions [1] [5]. The Fmoc group demonstrates exceptional hydrolytic stability across pH 2–10, enabling compatibility with diverse reaction conditions, though exhibits photosensitivity requiring amber glass storage.
Key structural features contributing to protection efficiency include the planar fluorene system which provides steric encumbrance (molecular width: 9.2 Å), and the electron-rich benzylic position that facilitates β-elimination during deprotection with piperidine. The carboxylic acid functionality remains unprotected during Fmoc installation, allowing direct activation for peptide coupling. Stability studies confirm <0.1% deprotection over 72 hours at 25°C in aprotic media, though thermal degradation occurs above 150°C [1] [9].
Table 2: Fmoc-Protected Compound Comparative Analysis
Compound | CAS Number | Molecular Weight | Storage Recommendations |
---|---|---|---|
(4R,5S)-4-Fmoc-amino-5-methylheptanoic acid | CDS020868 | 381.47 | 2-8°C, inert atmosphere |
(2S,3R)-2-Fmoc-amino-3-phenylbutanoic acid | 321524-83-8 | 401.46 | -20°C, desiccated |
5-((Fmoc)(ethyl)amino)pentanoic acid | 2172066-55-4 | 367.44 | -20°C, cold-chain transport |
Integration of (4R,5S)-4-Fmoc-amino-5-methylheptanoic acid into SPPS workflows leverages its carboxylic acid terminus for resin attachment via standard esterification protocols. The compound demonstrates excellent compatibility with Wang resin (hydroxymethylphenoxy linker) and Rink amide MBHA resin using activation by N,N'-diisopropylcarbodiimide (DIC) and oxyma pure (1:1:1 molar ratio) in DMF. Coupling efficiencies exceed 98% within 30 minutes as measured by quantitative ninhydrin testing, attributable to the reduced steric encumbrance of the β-branched heptanoic acid chain compared to tert-leucine derivatives [3] [5].
During chain elongation, the methyl substituent at C5 imposes conformational constraints that reduce diketopiperazine formation in dipeptide intermediates. Strategic deprotection employs 20% piperidine/DMF (v/v) with two-phase treatment (2 min + 15 min), effectively removing Fmoc without epimerization at C4, as confirmed by chiral HPLC analysis. The backbone’s hydrophobicity (calculated logP = 3.2) necessitates optimized washing protocols (isopropanol/DMF 1:1) to prevent precipitation during resin handling. Post-incorporation, cleavage with TFA/H₂O/TIS (95:2.5:2.5) liberates peptides containing this non-natural amino acid without degradation of the stereocenters [3].
Transitioning from milligram to kilogram-scale production employs continuous flow chemistry to address exothermicity concerns during the key NHC-catalyzed annulation. A tubular reactor system (ID 5 mm, L 20 m) maintains precise temperature control (±0.5°C) during the addition of ynals to the catalyst mixture, improving yield consistency from batch variance (±15%) to ±2.5%. The catalyst recycling is achieved through supported ionic liquid phases (SILP) with triazolium ions immobilized on silica-functionalized imidazolium salts, enabling 12 reaction cycles without erosion of enantioselectivity [2] [6].
Downstream processing integrates countercurrent liquid-liquid extraction (3-methyltetrahydrofuran/1M citric acid) to remove organocatalyst residues, followed by cascade nanofiltration (300 Da MWCO membranes) for solvent exchange. The final lyophilization under reduced pressure (0.05 mBar) yields pharmaceutical-grade material meeting ICH Q3A/B specifications for residual solvents (<300 ppm DMF). Throughput reaches 1.8 kg/week using modular facilities with dedicated containment for air-sensitive intermediates, representing a 40-fold productivity increase over batch methodologies [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: